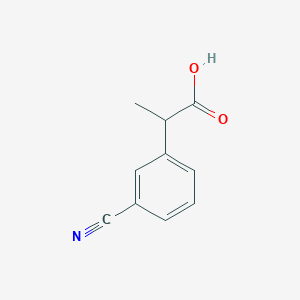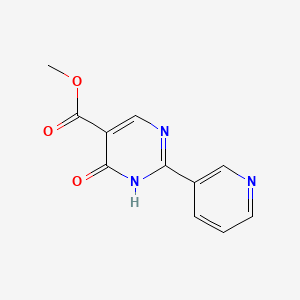
Methyl 6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylate
Overview
Description
Methyl 6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylate (MOPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, an aromatic compound that is found in many natural products and is known for its antioxidant and anti-inflammatory properties. MOPC has been studied for its potential as a therapeutic agent for a range of diseases, including cancer and cardiovascular diseases. In addition, it has been used in laboratory experiments to study the mechanism of action of other compounds.
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. The compound’s structure suggests it could be involved in the modulation of protein interactions and functions. It may serve as a building block for synthesizing peptides or mimetics that interact with specific protein targets, aiding in the discovery of new therapeutic agents .
Medicinal Chemistry
In medicinal chemistry, this molecule could be a precursor for the synthesis of novel pharmaceuticals. Its pyrimidine core is a common motif in drugs that target various diseases, including cancers and viral infections. Researchers can modify the compound to enhance its biological activity and specificity towards certain enzymes or receptors .
Chemical Biology
Chemical biologists might explore this compound’s role in modulating biological pathways. By incorporating it into larger molecules, scientists can probe the function of cellular processes at a molecular level, potentially uncovering new mechanisms of action for drug development .
Organic Synthesis
As an intermediate in organic synthesis, this compound could be used to create complex molecules with potential applications in materials science or as part of catalyst systems. Its reactive sites allow for various chemical transformations, enabling the construction of diverse molecular architectures .
Biochemical Assays
In biochemical assays, this compound could be part of a substrate library to identify enzyme inhibitors. Its structure could bind to active sites of enzymes, inhibiting their activity, which is useful in developing treatments for diseases where enzyme regulation is disrupted .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of this compound could be synthesized to act as pesticides or herbicides. The pyrimidine ring system is known for its role in disrupting the life cycle of pests and could be tailored to target specific agricultural threats .
Material Science
Researchers in material science might investigate the compound’s potential as a monomer for creating novel polymers. Its molecular structure could lend itself to forming materials with unique properties, such as enhanced durability or thermal stability .
Analytical Chemistry
Finally, in analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or mass spectrometry to quantify or identify other compounds within a mixture, due to its distinct chemical signature .
properties
IUPAC Name |
methyl 6-oxo-2-pyridin-3-yl-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-17-11(16)8-6-13-9(14-10(8)15)7-3-2-4-12-5-7/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQYGDCHRKGWNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(NC1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





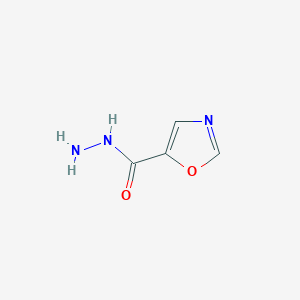
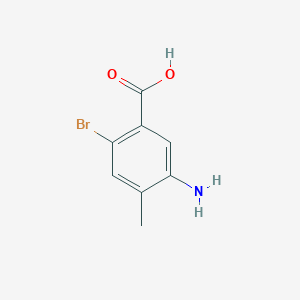

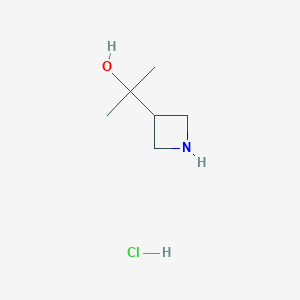

![3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B1523713.png)



